molecular formula C11H9FN2O2 B12947870 1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid

1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid

Cat. No.: B12947870
M. Wt: 220.20 g/mol
InChI Key: AKFBSWIMCBIFQP-UHFFFAOYSA-N
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Description

1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid (CAS 2124263-04-1) is a fluorinated, N-benzyl-substituted pyrazole derivative that serves as a versatile building block in medicinal chemistry and pharmaceutical research . The compound has a molecular formula of C 11 H 9 FN 2 O 2 and a molecular weight of 220.20 g/mol . Its structure features a carboxylic acid functional group, which makes it an ideal precursor for the synthesis of more complex molecules through amide coupling or other conjugation reactions. As part of the pyrazole chemical family, this compound is of significant interest in the development of novel therapeutic agents . Pyrazole cores are frequently explored in drug discovery programs, particularly as inhibitors for various enzymes, such as metalloproteinases . Researchers utilize such fluorinated, acidic scaffolds to optimize activity and selectivity in lead compounds, especially in the design of inhibitors for targets like meprin α and β, which are linked to fibrosis, cancer, and Alzheimer's disease . The presence of the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, making it a valuable modification in the design of bioactive molecules. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human or animal consumption. Researchers should consult the safety data sheet prior to use and handle the compound with appropriate precautions in a controlled laboratory environment .

Properties

Molecular Formula

C11H9FN2O2

Molecular Weight

220.20 g/mol

IUPAC Name

1-benzyl-4-fluoropyrazole-3-carboxylic acid

InChI

InChI=1S/C11H9FN2O2/c12-9-7-14(13-10(9)11(15)16)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16)

InChI Key

AKFBSWIMCBIFQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)C(=O)O)F

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation and Benzylation

The pyrazole core is commonly synthesized via condensation reactions between hydrazine derivatives and 1,3-dicarbonyl compounds or diketones. For example, condensation of arylhydrazines with 1,3-diketones under acidic or neutral conditions yields pyrazole derivatives with good regioselectivity and yields (60–99%).

The N-1 benzyl substitution is typically introduced by alkylation of the pyrazole nitrogen using benzyl halides under basic conditions or by starting with benzyl-substituted hydrazines. This step is crucial for obtaining the 1-benzyl substitution pattern.

Selective Fluorination at the 4-Position

Summary Table of Preparation Steps

Step Reaction Type Key Reagents/Conditions Outcome/Notes
1 Pyrazole ring formation Condensation of arylhydrazine + 1,3-diketone Formation of pyrazole core with regioselectivity (60–99% yield)
2 N-1 Benzylation Benzyl halide + base (e.g., K2CO3) Introduction of benzyl group at N-1 position
3 Selective fluorination Elemental fluorine (F2) gas in resistant reactor or fluorinated precursors Fluorination at 4-position of pyrazole ring
4 Carboxylic acid installation Hydrolysis/saponification of ester intermediates Conversion to 3-carboxylic acid group
5 Purification Recrystallization, chromatography High purity product (>97%)

Detailed Research Findings and Notes

  • Regioselectivity: The condensation reactions for pyrazole formation often yield regioisomeric mixtures; however, the presence of electron-withdrawing groups such as fluorine enhances regioselectivity towards the desired isomer.

  • Fluorination Techniques: Direct fluorination with elemental fluorine requires specialized equipment due to the high reactivity and toxicity of F2 gas. Alternative methods using fluorinated building blocks or milder fluorinating agents can be employed but may require additional steps.

  • Industrial Viability: The described methods, especially those involving direct fluorination and hydrolysis, are amenable to scale-up with appropriate safety measures. The use of continuous flow reactors for fluorination improves control and yield.

  • Yield and Purity: Reported yields for each step range from moderate to high (60–99%), with final product purity typically above 97% as confirmed by analytical methods.

  • Environmental and Safety Considerations: The fluorination step and use of fluorinated reagents require careful handling to minimize hazardous waste and exposure. The overall synthetic route aims to minimize waste and maximize atom economy.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Bromine, DMSO, oxygen.

    Reduction: Hydrazine derivatives.

    Substitution: Aryl halides, copper powder.

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives are known to inhibit certain enzymes and receptors, leading to their biological effects . The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and related derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Functional Groups
1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid Benzyl (1), F (4), COOH (3) C₁₁H₉FN₂O₂ 220.20 Carboxylic acid, Fluorine, Benzyl
1-Benzoyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (4c) Benzoyl (1), 4-OCH₃ (3), CHO (4) C₁₈H₁₄N₂O₃ 306.32 Aldehyde, Methoxy, Benzoyl
1-Benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid Benzyl (1), 4-F-Ph (3), COOH (5) C₁₇H₁₃FN₂O₂ 296.30 Carboxylic acid, Fluorophenyl
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid Difluoromethyl (3), CH₃ (1), COOH (4) C₆H₆F₂N₂O₂ 176.12 Difluoromethyl, Carboxylic acid
1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid Allyl (1), NH₂ (3), COOH (4) C₇H₉N₃O₂ 167.17 Amino, Allyl, Carboxylic acid

Electronic and Steric Effects

  • Fluorine vs. In 4c, the para-methoxy group increases aromaticity and electron density, correlating with enhanced antioxidant and anti-inflammatory activity (IC₅₀ values comparable to standard drugs) .
  • Benzyl vs. Benzoyl Groups :

    • The benzyl group (C₆H₅CH₂−) in the target compound provides steric bulk without conjugation to the pyrazole ring, unlike the benzoyl group (C₆H₅CO−) in 4c , which introduces conjugation and may reduce metabolic stability .
  • Positional Isomerism :

    • The target compound’s fluorine at the 4-position contrasts with 1-Benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid (), where fluorine is on the phenyl ring at position 3. This positional difference alters electronic distribution and receptor-binding interactions.

Physicochemical Properties

  • Solubility and Lipophilicity: The carboxylic acid group in the target compound increases water solubility compared to aldehyde-containing derivatives (e.g., 4c). However, the benzyl group and fluorine atom raise logP values, suggesting moderate lipophilicity.

Biological Activity

1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula: C11H9FN2O2
Molecular Weight: 220.20 g/mol
IUPAC Name: 1-benzyl-4-fluoropyrazole-3-carboxylic acid
InChI Key: AKFBSWIMCBIFQP-UHFFFAOYSA-N

The presence of a benzyl group and a fluorine atom in its structure significantly influences its chemical reactivity and biological activity, making it a valuable compound for various applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Pyrazole derivatives are known to inhibit various enzymes involved in critical biological pathways, which can lead to their therapeutic effects. For instance, they may act as inhibitors of cyclooxygenases (COX), which play a key role in inflammation and pain pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing this scaffold can inhibit the growth of various cancer cell lines. In particular:

  • In vitro Studies: Compounds derived from pyrazoles have shown significant antiproliferative effects against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For example, certain derivatives induced apoptosis and enhanced caspase-3 activity at concentrations as low as 1.0 μM, demonstrating their potential as anticancer agents .
  • In vivo Studies: Animal models have further confirmed the anticancer efficacy of these compounds, suggesting that they may serve as promising candidates for cancer therapy .

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties:

  • Mechanism: The compound exhibits inhibition of COX enzymes, leading to reduced production of pro-inflammatory mediators. This action is comparable to established anti-inflammatory drugs like indomethacin .
  • Experimental Results: In studies assessing anti-inflammatory effects in animal models, compounds related to this pyrazole exhibited significant reductions in edema and pain responses .

Antibacterial Activity

The antibacterial potential of pyrazole derivatives has been explored in various studies:

  • Activity Spectrum: Compounds have demonstrated effectiveness against a range of bacterial strains, including E. coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Summary of Biological Activities

Activity Type Effect Cell Lines/Models Concentration
AnticancerInduces apoptosisMDA-MB-231 (breast cancer)1.0 μM
Inhibits growthHepG2 (liver cancer)Various
Anti-inflammatoryReduces edemaAnimal modelsVarious
AntibacterialInhibits bacterial growthE. coli, Staphylococcus aureusVarious

Case Studies

Several case studies have reported the synthesis and evaluation of various pyrazole derivatives, highlighting their biological activities:

  • Synthesis and Evaluation: A study synthesized multiple pyrazole derivatives and evaluated their anticancer activity against different cell lines. The most promising compounds showed significant inhibition of cell proliferation and induction of apoptosis .
  • Anti-inflammatory Studies: Another research effort focused on evaluating the anti-inflammatory properties of pyrazole derivatives using carrageenan-induced edema in rats, demonstrating comparable efficacy to standard anti-inflammatory drugs .

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